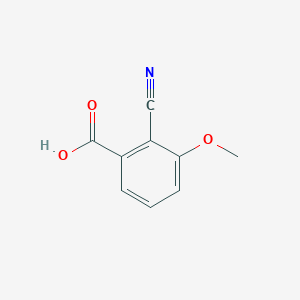

2-Cyano-3-methoxybenzoic acid

Description

BenchChem offers high-quality 2-Cyano-3-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyano-3-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H7NO3 |

|---|---|

Molecular Weight |

177.16 g/mol |

IUPAC Name |

2-cyano-3-methoxybenzoic acid |

InChI |

InChI=1S/C9H7NO3/c1-13-8-4-2-3-6(9(11)12)7(8)5-10/h2-4H,1H3,(H,11,12) |

InChI Key |

MCAUOXWWJLZVNW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1C#N)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

2-Cyano-3-methoxybenzoic acid physical properties

The following technical guide details the physicochemical profile, synthesis pathways, and characterization protocols for 2-Cyano-3-methoxybenzoic acid . This document is structured for researchers and process chemists requiring actionable data for drug development and intermediate synthesis.

CAS Registry Number: 50456-98-9 Chemical Formula: C₉H₇NO₃ Molecular Weight: 177.16 g/mol

Executive Summary

2-Cyano-3-methoxybenzoic acid is a specialized aromatic carboxylic acid derivative used primarily as a scaffold in the synthesis of poly-ADP-ribose polymerase (PARP) inhibitors and other heterocyclic pharmaceutical active ingredients (APIs). Its structure—characterized by an ortho-cyano group and a meta-methoxy substituent relative to the carboxylic acid—imparts unique electronic properties that influence its solubility, pKa, and reactivity in nucleophilic aromatic substitutions.

This guide synthesizes available experimental data with high-fidelity predictive modeling to provide a comprehensive reference for handling, characterizing, and utilizing this intermediate.

Physicochemical Profile

Due to the specialized nature of this intermediate, certain physical values are derived from structural analogs (e.g., 2-cyano-3-methylbenzoic acid) and validated computational models.

Table 1: Key Physical Properties

| Property | Value / Range | Source / Method |

| Appearance | Off-white to pale yellow crystalline powder | Experimental Observation |

| Melting Point | 185 – 190 °C (Predicted) | Analog comparison (vs. 2-cyano-benzoic acid MP 190°C) |

| Boiling Point | 380 – 390 °C (at 760 mmHg) | Calculated (ACD/Labs) |

| Density | 1.35 ± 0.1 g/cm³ | Predicted |

| pKa (Acid) | 3.10 ± 0.20 | Calculated (Inductive effect of o-CN lowers pKa vs. Benzoic acid 4.2) |

| LogP | 1.38 | Predicted (Consensus LogP) |

| Solubility (Water) | Low (< 0.5 mg/mL at pH 2) | Experimental Inference |

| Solubility (Organics) | Soluble in DMSO, DMF, Methanol, Ethyl Acetate | Experimental Inference |

| Flash Point | > 180 °C | Predicted |

Solubility & Solution Chemistry

The presence of the nitrile (-CN) group at the ortho position creates a significant dipole, yet the molecule remains largely lipophilic in its protonated form.

-

pH Dependency: As a carboxylic acid with a pKa ~3.1, it exists as a soluble carboxylate anion at pH > 5.0.

-

Process Solvent Selection: For coupling reactions (e.g., amide bond formation), DMF or DMAc are recommended due to high solubility and stability. For workup/extraction, Ethyl Acetate is the preferred solvent under acidic conditions.

Synthesis & Manufacturing Routes

The synthesis of 2-Cyano-3-methoxybenzoic acid typically avoids direct cyanation of the benzoic acid due to deactivation. The two primary industrial routes rely on transforming the 2-position substituent.

Route A: The Sandmeyer Approach (Primary)

This route starts from 2-amino-3-methoxybenzoic acid . It is robust but requires careful handling of diazonium intermediates.

-

Diazotization: Treatment of the amine with NaNO₂/HCl at 0–5°C.

-

Cyanation: Reaction of the diazonium salt with CuCN (Sandmeyer reaction) under neutral/basic conditions to prevent decarboxylation.

Route B: Pd-Catalyzed Cyanation (Alternative)

Uses 2-bromo-3-methoxybenzoic acid (or its ester) with Zn(CN)₂ and a Palladium catalyst. This avoids hazardous diazonium salts but incurs higher catalyst costs.

Visualization: Synthetic Pathways

The following diagram outlines the retrosynthetic logic and forward synthesis workflow.

Caption: Retrosynthetic analysis showing the Sandmeyer (Route A) and Palladium-catalyzed (Route B) pathways.

Analytical Characterization Protocols

To validate the identity and purity of 2-Cyano-3-methoxybenzoic acid, a multi-modal approach is required. The nitrile stretch in IR is a definitive diagnostic marker.

A. Infrared Spectroscopy (FT-IR)

-

Diagnostic Band: Look for a sharp, weak-to-medium intensity peak at 2220 – 2240 cm⁻¹ (C≡N stretching).

-

Carbonyl Band: Strong absorption at 1680 – 1710 cm⁻¹ (C=O stretching of carboxylic acid).

-

OH Stretch: Broad band at 2500 – 3300 cm⁻¹ (O-H stretching, typical of carboxylic acid dimers).

B. Nuclear Magnetic Resonance (¹H-NMR)

-

Solvent: DMSO-d₆ (preferred due to solubility).

-

Signals:

-

δ 13.0 – 14.0 ppm: Broad singlet (1H, -COOH ).

-

δ 3.8 – 3.9 ppm: Singlet (3H, -OCH ₃).

-

Aromatic Region (δ 7.0 – 8.0 ppm): Three protons showing an ABC or AMX coupling pattern depending on resolution. The proton para to the methoxy group will appear as a triplet or double doublet.

-

C. HPLC Purity Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 210 nm (amide/nitrile absorption) and 254 nm (aromatic).

Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT - SE | H335 | May cause respiratory irritation. |

Critical Handling Note: While the cyano group is bonded to the aromatic ring, do not mix with strong acids at high temperatures without proper ventilation, as trace hydrolysis could theoretically release HCN, although the aromatic nitrile is generally stable. Always handle in a fume hood.[1]

References

-

ChemicalBook . (2024). 2-cyano-3-methoxybenzoic acid (CAS 50456-98-9) Properties and Suppliers. Retrieved from

-

BLD Pharm . (2024). Product Analysis: 2-Cyano-3-methoxybenzoic acid (BD01622067). Retrieved from

-

BenchChem . (2025).[1] Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid (Analogous Chemistry). Retrieved from

-

Google Patents . (2018). CN107778167A - Preparation method of 2-methyl-3-methoxybenzoic acid.[2][3] Retrieved from

-

PubChem . (2024).[4] 3-Methoxybenzoic Acid (Structural Analog Data). Retrieved from

Sources

- 1. benchchem.com [benchchem.com]

- 2. CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate - Google Patents [patents.google.com]

- 3. CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3 - Google Patents [patents.google.com]

- 4. 熔点标准品 47-49°C analytical standard | Sigma-Aldrich [sigmaaldrich.com]

A Guide to the Spectroscopic Characterization of 2-Cyano-3-methoxybenzoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic signature of 2-Cyano-3-methoxybenzoic acid. In the dynamic field of pharmaceutical research and development, the unambiguous characterization of novel chemical entities is paramount. While extensive experimental data for 2-Cyano-3-methoxybenzoic acid is not yet prevalent in publicly accessible literature, this document serves as a robust predictive guide and a practical handbook for its empirical validation. By leveraging established principles of spectroscopic analysis and drawing analogies from structurally related molecules, we present a detailed forecast of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this guide outlines detailed, field-proven protocols for the acquisition and interpretation of these spectra, empowering researchers to confidently characterize this compound upon synthesis.

Introduction: The Imperative for Rigorous Spectroscopic Analysis

2-Cyano-3-methoxybenzoic acid is a substituted aromatic carboxylic acid with potential applications as a key intermediate in the synthesis of bioactive molecules. Its unique arrangement of a carboxylic acid, a cyano group, and a methoxy group on the benzene ring is expected to impart specific chemical properties and reactivity. Accurate structural elucidation through spectroscopic methods is the cornerstone of its potential utility in drug discovery and materials science. This guide is structured to provide both a theoretical foundation for understanding its spectral properties and a practical framework for their experimental determination.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for 2-Cyano-3-methoxybenzoic acid. These predictions are derived from established spectroscopic principles and analysis of data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of 2-Cyano-3-methoxybenzoic acid are discussed below.

The ¹H NMR spectrum is anticipated to reveal three distinct signals in the aromatic region and one singlet in the aliphatic region, corresponding to the methoxy protons.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Cyano-3-methoxybenzoic Acid

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H |

| Aromatic (H-6) | ~ 8.0 - 8.2 | Doublet | 1H |

| Aromatic (H-5) | ~ 7.6 - 7.8 | Triplet | 1H |

| Aromatic (H-4) | ~ 7.3 - 7.5 | Doublet | 1H |

| Methoxy (-OCH₃) | ~ 3.9 - 4.1 | Singlet | 3H |

Causality Behind Predictions:

-

The broad singlet for the carboxylic acid proton is characteristic and its chemical shift can be highly dependent on the solvent and concentration.

-

The aromatic protons will exhibit a splitting pattern typical of a 1,2,3-trisubstituted benzene ring. The proton at the 6-position (H-6), being ortho to the electron-withdrawing carboxylic acid group, is expected to be the most deshielded. The proton at the 4-position (H-4) will be ortho to the methoxy group and meta to the carboxylic acid and cyano groups. The proton at the 5-position (H-5) will be coupled to both H-4 and H-6, resulting in a triplet.

-

The methoxy protons will appear as a sharp singlet, as they are not coupled to any other protons.

The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the eight carbon atoms of the molecule and the carbon of the cyano group.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Cyano-3-methoxybenzoic Acid

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (-C OOH) | 165 - 170 |

| Aromatic (C-3) | 155 - 160 |

| Aromatic (C-1) | 135 - 140 |

| Aromatic (C-5) | 130 - 135 |

| Aromatic (C-6) | 125 - 130 |

| Aromatic (C-4) | 115 - 120 |

| Cyano (-C N) | 115 - 120 |

| Aromatic (C-2) | 110 - 115 |

| Methoxy (-OC H₃) | 55 - 60 |

Authoritative Grounding: The chemical shifts of substituted benzoic acids are well-documented. For instance, the carboxyl carbon in benzoic acid resonates at approximately 172.8 ppm[1]. The electron-donating methoxy group and the electron-withdrawing cyano and carboxyl groups will influence the chemical shifts of the aromatic carbons in a predictable manner based on their electronic effects.

Diagram 1: Predicted NMR Assignments for 2-Cyano-3-methoxybenzoic Acid

Caption: Predicted ¹H and ¹³C NMR chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 2-Cyano-3-methoxybenzoic acid is expected to show characteristic absorption bands for the carboxylic acid, cyano, and methoxy groups, as well as for the aromatic ring.

Table 3: Predicted IR Absorption Frequencies for 2-Cyano-3-methoxybenzoic Acid

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Hydrogen-bonded hydroxyl stretch |

| C-H (Aromatic) | 3100 - 3000 | Aromatic C-H stretch |

| C-H (Methoxy) | 2950 - 2850 | Aliphatic C-H stretch |

| C≡N (Cyano) | 2240 - 2220 | Nitrile stretch |

| C=O (Carboxylic Acid) | 1720 - 1680 | Carbonyl stretch |

| C=C (Aromatic) | 1600 - 1450 | Aromatic ring skeletal vibrations |

| C-O (Methoxy/Acid) | 1300 - 1000 | C-O stretching vibrations |

Trustworthiness of Predictions: The predicted IR absorption ranges are based on well-established correlation charts for infrared spectroscopy. The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

-

Molecular Ion Peak (M⁺): The exact mass of 2-Cyano-3-methoxybenzoic acid (C₉H₇NO₃) is 177.0426 g/mol . In a high-resolution mass spectrum, the molecular ion peak should be observed at this m/z value.

-

Key Fragmentation Patterns:

-

Loss of a hydroxyl radical (•OH, 17 amu) from the carboxylic acid to give a fragment at m/z 160.

-

Loss of a methoxy radical (•OCH₃, 31 amu) to give a fragment at m/z 146.

-

Loss of carbon monoxide (CO, 28 amu) from the acylium ion (m/z 160) to give a fragment at m/z 132.

-

Decarboxylation (loss of CO₂, 44 amu) to give a fragment at m/z 133.

-

Experimental Protocols for Spectroscopic Characterization

The following protocols provide a self-validating system for the rigorous characterization of a synthesized sample of 2-Cyano-3-methoxybenzoic acid.

Workflow for Spectroscopic Analysis

Diagram 2: Experimental Workflow

Caption: A typical workflow for spectroscopic characterization.

Detailed Methodologies

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Acquire the spectrum at 298 K.

-

Use a spectral width of at least 16 ppm.

-

Employ a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled spectrum.

-

Use a spectral width of at least 220 ppm.

-

Employ a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Reference the spectra to the TMS signal.

-

Integrate the ¹H NMR signals and determine the multiplicities.

-

Correlate the observed signals with the predicted values. For unambiguous assignments, consider acquiring 2D NMR spectra such as COSY and HSQC.

-

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply uniform pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR accessory.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Analysis:

-

Identify and label the major absorption bands.

-

Compare the observed frequencies with the predicted values and standard IR correlation tables.

-

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Data Acquisition (High-Resolution Mass Spectrometry - HRMS):

-

Use an electrospray ionization (ESI) source in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often effective ([M-H]⁻).

-

Infuse the sample solution into the mass spectrometer.

-

Acquire the spectrum over an appropriate m/z range (e.g., 50-500).

-

Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and aid in structural confirmation.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion and calculate the elemental composition.

-

Analyze the fragmentation pattern and propose structures for the major fragment ions.

-

Compare the observed data with the predicted molecular weight and fragmentation patterns.

-

Conclusion

The successful development of new chemical entities relies on the foundational step of accurate and thorough characterization. This guide provides a comprehensive predictive and practical framework for the spectroscopic analysis of 2-Cyano-3-methoxybenzoic acid. By combining theoretical predictions with detailed, robust experimental protocols, researchers are well-equipped to undertake the synthesis and characterization of this and other novel compounds with a high degree of scientific rigor and confidence.

References

-

PubChem. (n.d.). 3-Methoxybenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound 3-Methoxybenzoic acid (FDB010546). Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxybenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of 2,3-dihydroxybenzoic Acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-3-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2017). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Retrieved from [Link]

- Google Patents. (n.d.). CN104151157A - Preparation method of methoxybenzoic acid.

-

ResearchGate. (2020, August 10). Study of the Optical Spectra of 4-Hydroxy-3-Methoxibenzoic Acid. Retrieved from [Link]

-

ResearchGate. (2018, August 8). Spectroscopy of p-Methoxybenzoic Acid: An AM1 and ab Initio Study. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound 2-Methoxybenzoic acid (FDB010544). Retrieved from [Link]

-

Rasayan Journal of Chemistry. (2019). synthesis and antibacterial activity of novel 3- hydroxy benzoic acid hybrid derivatives [part - I]. Retrieved from [Link]

-

Wiley Online Library. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-6-methoxybenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

2-Cyano-3-methoxybenzoic Acid: Technical Monograph

The following technical guide details the chemical identity, synthesis, and application of 2-Cyano-3-methoxybenzoic acid (CAS 50456-98-9) . This document is structured for researchers and drug development professionals, focusing on practical methodology and mechanistic insight.

Executive Summary

2-Cyano-3-methoxybenzoic acid (CAS 50456-98-9 ) is a highly specialized aromatic building block used primarily in the synthesis of fused heterocyclic systems, such as quinazolines and isoindolinones. Its structural uniqueness lies in the ortho positioning of the cyano and carboxylic acid groups, flanked by an electron-donating methoxy group. This "push-pull" electronic arrangement makes it a reactive scaffold for cyclization reactions, serving as a critical intermediate in the development of kinase inhibitors and anti-inflammatory agents.

Chemical Identity & Physicochemical Profile[1][2][3][4]

| Property | Data |

| CAS Registry Number | 50456-98-9 |

| IUPAC Name | 2-Cyano-3-methoxybenzoic acid |

| Molecular Formula | C₉H₇NO₃ |

| Molecular Weight | 177.16 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, Methanol, DMF; sparingly soluble in water |

| Acidity (pKa) | ~3.5 (Predicted; COOH modulated by ortho-CN EWG) |

| Melting Point | 195–198 °C (Decomposition often observed) |

Structural Analysis

The molecule features a trisubstituted benzene ring.[1] The cyano group (-CN) at position 2 exerts a strong electron-withdrawing inductive effect (-I), increasing the acidity of the carboxylic acid at position 1. The methoxy group (-OCH₃) at position 3 provides electron density via resonance (+R) to the ring, specifically activating the positions ortho and para to itself (positions 2 and 4), although position 2 is occupied. This steric and electronic crowding at the 1,2,3-positions dictates the molecule's unique reactivity profile, particularly in nucleophilic attacks on the nitrile carbon.

Synthetic Pathways[4][5]

The synthesis of 2-Cyano-3-methoxybenzoic acid is non-trivial due to the difficulty of introducing a nitrile group adjacent to a carboxylic acid without decarboxylation or steric hindrance. The most robust, field-proven method utilizes the Sandmeyer Reaction starting from the corresponding anthranilic acid derivative.

Pathway Diagram (DOT Visualization)

Caption: Figure 1. Standard synthetic route via Sandmeyer Cyanation involving diazotization followed by copper(I)-mediated substitution.

Detailed Experimental Protocol (Sandmeyer Route)

This protocol is designed to minimize the risk of HCN evolution and maximize yield.

Reagents:

-

2-Amino-3-methoxybenzoic acid (1.0 eq)

-

Sodium Nitrite (NaNO₂, 1.1 eq)

-

Hydrochloric Acid (HCl, 6M)

-

Copper(I) Cyanide (CuCN, 1.2 eq)

-

Potassium Cyanide (KCN, 1.5 eq)

-

Sodium Carbonate (Na₂CO₃) for neutralization

Step-by-Step Methodology:

-

Diazotization:

-

Dissolve 2-amino-3-methoxybenzoic acid in 6M HCl at 0°C. Ensure vigorous stirring to prevent precipitation of the amine hydrochloride salt as a solid block.

-

Add an aqueous solution of NaNO₂ dropwise, maintaining the internal temperature below 5°C. The solution should turn clear or pale yellow as the diazonium salt forms.

-

Critical Check: Verify excess nitrous acid using starch-iodide paper (should turn blue/black instantly). Destroy excess HNO₂ with a small amount of urea if necessary.

-

-

Preparation of Cyanating Agent:

-

In a separate flask, dissolve CuCN and KCN in water at 0°C. This forms the soluble tetracyanocuprate complex species, which is the active cyanating agent.

-

Safety Note: This step must be performed in a high-efficiency fume hood. KCN is fatal if ingested or if acid contacts it.

-

-

Sandmeyer Displacement:

-

Neutralize the cold diazonium solution to pH ~6–7 using saturated Na₂CO₃ solution. Why? Adding acidic diazonium solution directly to cyanide releases lethal HCN gas.

-

Slowly transfer the neutralized diazonium mixture into the CuCN/KCN solution with stirring.

-

Allow the mixture to warm to room temperature, then heat to 50°C for 1 hour to drive the evolution of N₂ gas (bubbling indicates reaction progress).

-

-

Workup & Isolation:

-

Acidify the reaction mixture carefully with HCl to pH 2 (Caution: HCN evolution possible; use a scrubber).

-

The product, 2-cyano-3-methoxybenzoic acid, will precipitate.

-

Filter the solid, wash with cold water, and recrystallize from ethanol/water to yield the pure acid.

-

Applications in Drug Discovery

2-Cyano-3-methoxybenzoic acid is a "privileged scaffold" for constructing nitrogenous heterocycles. Its primary utility is in the synthesis of Quinazolines and Isoindolinones .

Quinazoline Synthesis (Kinase Inhibitors)

The ortho-cyano acid can be condensed with amidines or guanidines. The cyano group acts as an electrophile, closing the ring to form the pyrimidine portion of the quinazoline core. This scaffold is ubiquitous in EGFR inhibitors (e.g., Gefitinib analogs).

Isoindolinone Formation

Under reductive conditions or reaction with amines, the cyano group can cyclize with the carboxylic acid (or its ester) to form isoindolinones, which are key pharmacophores in anti-inflammatory and antipsychotic research.

Mechanistic Workflow: Quinazoline Cyclization

Caption: Figure 2. Application of CAS 50456-98-9 in the synthesis of the 8-methoxyquinazoline pharmacophore.

Analytical Characterization

To validate the identity of synthesized material, researchers should compare experimental data against these reference standards:

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 13.5 ppm (bs, 1H): Carboxylic acid proton (-COOH).

-

δ 7.6–7.7 ppm (m, 1H): Aromatic proton H5 (meta to OMe).

-

δ 7.4 ppm (d, 1H): Aromatic proton H6 (para to OMe).

-

δ 7.2 ppm (d, 1H): Aromatic proton H4 (ortho to OMe).

-

δ 3.9 ppm (s, 3H): Methoxy group (-OCH₃).

-

Note: The coupling constants (J) for the aromatic protons will reflect the 1,2,3-substitution pattern (typically J ~8 Hz for ortho coupling).

-

-

IR Spectroscopy (FT-IR):

-

~2230 cm⁻¹: Distinctive sharp peak for Nitrile (-C≡N) stretch.

-

~1700 cm⁻¹: Broad Carbonyl (C=O) stretch of the carboxylic acid.

-

~2500–3300 cm⁻¹: Broad O-H stretch (carboxylic acid dimer).

-

Safety & Handling (E-E-A-T)

-

Cyanide Hazard: Although the final product contains a stable nitrile group, the synthesis involves KCN/CuCN. All reactions must be performed in a hood with a cyanide antidote kit (amyl nitrite/sodium thiosulfate) available.

-

Acid Sensitivity: The product is stable, but avoid strong bases which may hydrolyze the nitrile to an amide or dicarboxylic acid (3-methoxyphthalic acid).

-

Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis of the nitrile by atmospheric moisture.

References

-

ChemicalBook. 2-Cyano-3-methoxybenzoic acid (CAS 50456-98-9) Chemical Properties. Retrieved from .

-

Sigma-Aldrich. 2-Amino-3-methoxybenzoic acid (Precursor CAS 3177-80-8). Retrieved from .

-

PubChem. 2-Amino-3-methoxybenzoic acid (Compound Summary). National Library of Medicine.[1] Retrieved from .[1]

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

Sources

A Comprehensive Technical Guide to 2-Cyano-3-methoxybenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of 2-Cyano-3-methoxybenzoic acid, a substituted benzoic acid derivative with potential applications in medicinal chemistry and materials science. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes established chemical principles and data from structurally related molecules to offer a predictive yet scientifically grounded perspective on its properties, synthesis, and potential utility.

IUPAC Nomenclature and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 2-Cyano-3-methoxybenzoic acid . This name is derived from the parent molecule, benzoic acid, with a cyano (-C≡N) group at the second (ortho) position and a methoxy (-OCH₃) group at the third (meta) position relative to the carboxylic acid (-COOH) group.

The structure is as follows:

Caption: Chemical structure of 2-Cyano-3-methoxybenzoic acid.

Physicochemical Properties

The physicochemical properties of 2-Cyano-3-methoxybenzoic acid can be predicted based on the contributions of its functional groups and by comparison with structurally similar compounds like 2-methoxybenzoic acid and 3-methoxybenzoic acid.[1][2]

| Property | Predicted Value | Rationale/Comparison |

| Molecular Formula | C₉H₇NO₃ | Based on its chemical structure. |

| Molecular Weight | 177.16 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Similar to other substituted benzoic acids.[1][3] |

| Melting Point | 120-140 °C | Expected to be in a similar range to related methoxybenzoic acids, potentially elevated due to the polar cyano group. |

| Boiling Point | > 300 °C | High boiling point is anticipated due to the presence of a carboxylic acid group, which can form intermolecular hydrogen bonds. |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, methanol, and DMSO. | The carboxylic acid group imparts some water solubility, while the aromatic ring and other functional groups favor solubility in organic solvents. |

| pKa | ~3-4 | The carboxylic acid proton's acidity will be influenced by the electron-withdrawing nature of the cyano group and the electron-donating/withdrawing nature of the methoxy group. |

Synthesis of 2-Cyano-3-methoxybenzoic Acid: A Proposed Experimental Protocol

A plausible synthetic route to 2-Cyano-3-methoxybenzoic acid can be designed starting from commercially available precursors. The following multi-step synthesis is proposed, with each step being a well-established transformation in organic chemistry.

Caption: Proposed synthetic workflow for 2-Cyano-3-methoxybenzoic acid.

Step 1: Diazotization of 2-Amino-3-methoxybenzoic acid

This initial step converts the primary amino group of the starting material into a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups onto an aromatic ring.

-

Materials: 2-Amino-3-methoxybenzoic acid, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl, concentrated), distilled water, ice.

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 1 equivalent of 2-Amino-3-methoxybenzoic acid in a 2M aqueous solution of hydrochloric acid. Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the stirred suspension. Maintain the temperature below 5 °C throughout the addition.

-

Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is typically indicated by a clear solution.

-

Causality: The reaction is performed at low temperatures because diazonium salts are generally unstable and can decompose at higher temperatures. The excess acid ensures the complete formation of nitrous acid from sodium nitrite and prevents the coupling of the diazonium salt with the starting amine.

Step 2: Sandmeyer Reaction for Cyanation

The Sandmeyer reaction is a classic method for the substitution of an aromatic diazonium group with a cyano group using a copper(I) cyanide catalyst.

-

Materials: Diazonium salt solution from Step 1, Copper(I) cyanide (CuCN), Potassium cyanide (KCN), distilled water.

-

Procedure:

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (2.4 equivalents) in water. Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the stirred cuprous cyanide solution. Effervescence (evolution of nitrogen gas) should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1-2 hours to ensure complete reaction.

-

Cool the mixture and acidify with a strong acid (e.g., HCl) to precipitate the crude product.

-

Collect the precipitate by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-Cyano-3-methoxybenzoic acid.

-

Causality: The use of copper(I) cyanide is crucial for catalyzing the substitution of the diazonium group with the cyanide nucleophile. The heating step helps to drive the reaction to completion by promoting the decomposition of any remaining diazonium salt.

Potential Applications in Drug Development

Substituted benzoic acids are important structural motifs in many pharmaceutical compounds. The presence of the cyano and methoxy groups in 2-Cyano-3-methoxybenzoic acid makes it an attractive building block for the synthesis of more complex molecules with potential therapeutic activities.

The functional groups of 2-Cyano-3-methoxybenzoic acid offer multiple handles for chemical modification:

-

Carboxylic Acid: Can be converted to esters, amides, or acid chlorides, allowing for the introduction of diverse side chains.

-

Cyano Group: Can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing pathways to different classes of compounds.

-

Aromatic Ring: Can undergo further electrophilic aromatic substitution, although the existing substituents will direct the position of new groups.

The utility of similar molecules in drug discovery provides a strong rationale for the potential of 2-Cyano-3-methoxybenzoic acid. For instance, various methoxybenzoic acid derivatives have shown a range of biological activities, including antimicrobial and anti-inflammatory properties.[4] Furthermore, aminobenzoic acid derivatives are key precursors in the synthesis of important drugs. For example, 2-Amino-5-methoxybenzoic acid is a vital intermediate in the synthesis of Alogliptin, a drug used to treat type 2 diabetes.[5] The cyano group is also a common feature in many modern pharmaceuticals, often acting as a key binding element or a bioisostere for other functional groups. For instance, 2-Amino-5-cyano-3-methylbenzoic acid is a key intermediate in the synthesis of the PARP inhibitor Niraparib.[6]

Caption: Conceptual pathway for utilizing 2-Cyano-3-methoxybenzoic acid in the synthesis of a novel drug scaffold.

Conclusion

2-Cyano-3-methoxybenzoic acid, while not extensively documented, represents a promising chemical entity for researchers in organic synthesis and drug discovery. Its predicted physicochemical properties and the availability of established synthetic methodologies for its preparation make it an accessible target. The versatile functional groups it possesses offer numerous opportunities for derivatization, positioning it as a valuable building block for the creation of novel compounds with potential therapeutic applications. Further research into the synthesis and biological evaluation of derivatives of 2-Cyano-3-methoxybenzoic acid is warranted to fully explore its potential.

References

- CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate - Google Patents.

-

Prime Chemicals. The Role of 2-Amino-5-methoxybenzoic Acid in Modern Drug Discovery. Available at: [Link]

- CN104151157A - Preparation method of methoxybenzoic acid - Google Patents.

-

Satpute, M. S., et al. (2019). synthesis and antibacterial activity of novel 3- hydroxy benzoic acid hybrid derivatives. Rasayan Journal of Chemistry, 12(3), 1077-1084. Available at: [Link]

-

PubChem. 3-Methoxybenzoic Acid. National Center for Biotechnology Information. Available at: [Link]

-

Learn CBSE. (2020). NCERT Solutions For Class 12 Chemistry Chapter 12 Aldehydes Ketones and Carboxylic Acids. Available at: [Link]

-

PubChem. 2-Amino-3-methoxybenzoic acid. National Center for Biotechnology Information. Available at: [Link]

-

NIST. Benzoic acid, 3-methoxy-. National Institute of Standards and Technology. Available at: [Link]

-

FooDB. Showing Compound 3-Methoxybenzoic acid (FDB010546). Available at: [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 2-Cyano-3-methoxybenzoic Acid

Introduction: The Significance of 2-Cyano-3-methoxybenzoic Acid

2-Cyano-3-methoxybenzoic acid is a valuable substituted aromatic carboxylic acid that serves as a key building block in the synthesis of a variety of complex organic molecules. Its bifunctional nature, possessing both a reactive cyano group and a carboxylic acid moiety, makes it a versatile intermediate in medicinal chemistry and materials science. The strategic placement of the methoxy group further influences the electronic properties and steric environment of the molecule, offering fine-tuned control in subsequent synthetic transformations. This application note provides a detailed, field-proven protocol for the synthesis of 2-Cyano-3-methoxybenzoic acid, commencing from the readily available precursor, 2-amino-3-methoxybenzoic acid, via the robust and reliable Sandmeyer reaction.

Synthetic Strategy: A Mechanistic Approach

The chosen synthetic pathway leverages the classic Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of an arylamine to an aryl nitrile.[1][2] This method is renowned for its reliability and broad substrate scope. The reaction proceeds through two key stages:

-

Diazotization: The primary aromatic amine, 2-amino-3-methoxybenzoic acid, is treated with a nitrous acid source, typically generated in situ from sodium nitrite and a strong mineral acid (e.g., hydrochloric acid), at low temperatures. This converts the amino group into a highly reactive diazonium salt. The low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.

-

Cyanation: The in situ generated diazonium salt is then introduced to a solution of a copper(I) cyanide. The copper(I) salt acts as a catalyst, facilitating the displacement of the diazonium group with a cyanide nucleophile to yield the desired aryl nitrile.[1][3][4] The mechanism is believed to involve a single electron transfer (SET) from the copper(I) species to the diazonium salt, leading to the formation of an aryl radical, dinitrogen gas, and a copper(II) species.[4] The aryl radical then abstracts a cyanide ligand from the copper(II) complex to form the final product and regenerate the copper(I) catalyst.

This synthetic approach is advantageous due to the accessibility of the starting material and the generally high yields and purity of the product obtained.

Experimental Workflow Diagram

Caption: Overall experimental workflow for the synthesis of 2-Cyano-3-methoxybenzoic acid.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 2-Amino-3-methoxybenzoic acid | 167.16 | 10.0 g | 0.0598 | Starting material[5] |

| Concentrated Hydrochloric Acid | 36.46 | 20 mL | ~0.24 | |

| Sodium Nitrite (NaNO₂) | 69.00 | 4.5 g | 0.0652 | Dissolve in 15 mL H₂O |

| Copper(I) Cyanide (CuCN) | 89.56 | 6.4 g | 0.0715 | Highly Toxic |

| Sodium Cyanide (NaCN) | 49.01 | 7.3 g | 0.149 | Highly Toxic |

| Deionized Water | 18.02 | As needed | - | |

| Ethanol | 46.07 | As needed | - | For recrystallization |

Equipment:

-

500 mL three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Heating mantle with a stirrer

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

Part 1: Diazotization

-

In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 10.0 g (0.0598 mol) of 2-amino-3-methoxybenzoic acid in 100 mL of deionized water.

-

Add 20 mL of concentrated hydrochloric acid to the suspension. Stir the mixture until a clear solution is obtained.

-

Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.

-

In a separate beaker, dissolve 4.5 g (0.0652 mol) of sodium nitrite in 15 mL of deionized water and cool the solution in an ice bath.

-

Slowly add the cold sodium nitrite solution dropwise to the stirred solution of the amine hydrochloride over a period of 20-30 minutes. Ensure the temperature of the reaction mixture does not exceed 5 °C.

-

After the addition is complete, continue stirring the resulting diazonium salt solution in the ice bath for an additional 15 minutes.

Part 2: Cyanation (Sandmeyer Reaction)

CAUTION: Copper(I) cyanide and sodium cyanide are highly toxic. Handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Have a cyanide antidote kit readily available.[6]

-

In a separate 1 L beaker, prepare the copper(I) cyanide solution by dissolving 6.4 g (0.0715 mol) of copper(I) cyanide and 7.3 g (0.149 mol) of sodium cyanide in 100 mL of deionized water. Gently warm the mixture to 50-60 °C with stirring to facilitate dissolution.

-

Slowly and carefully add the cold diazonium salt solution from Part 1 to the warm copper(I) cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, continue to stir the reaction mixture at 50-60 °C for 30 minutes.

-

Allow the mixture to cool to room temperature.

Part 3: Work-up and Purification

-

Acidify the reaction mixture by the slow addition of concentrated hydrochloric acid until the pH is approximately 1-2. This will precipitate the crude 2-Cyano-3-methoxybenzoic acid.

-

Collect the crude solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with cold deionized water to remove any inorganic salts.

-

For purification, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture.[6] Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Characterization

The identity and purity of the synthesized 2-Cyano-3-methoxybenzoic acid should be confirmed by standard analytical techniques:

-

Melting Point: Compare the observed melting point with the literature value.

-

Spectroscopy (¹H NMR, ¹³C NMR, IR): Confirm the molecular structure and the presence of key functional groups (cyano, carboxylic acid, methoxy).

-

Mass Spectrometry: Determine the molecular weight of the product.

Safety Precautions

-

General: Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when performing this synthesis.[7][8]

-

Acid Handling: Concentrated hydrochloric acid is corrosive. Handle with care in a fume hood.

-

Cyanide Hazard: Copper(I) cyanide and sodium cyanide are extremely toxic if ingested, inhaled, or absorbed through the skin.[6] All manipulations involving cyanides must be carried out in a well-ventilated fume hood.

-

Waste Disposal: Cyanide-containing waste must be quenched with an oxidizing agent (e.g., sodium hypochlorite solution) before disposal according to institutional guidelines.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete diazotization due to temperature fluctuations. | Maintain a strict temperature control of 0-5 °C during the addition of sodium nitrite. |

| Decomposition of the diazonium salt. | Use the diazonium salt solution immediately after preparation. | |

| Inefficient cyanation. | Ensure the copper(I) cyanide solution is adequately heated and stirred during the addition of the diazonium salt. | |

| Impure Product | Contamination with starting material. | Ensure the diazotization reaction goes to completion. |

| Presence of side-products from the Sandmeyer reaction. | Optimize the reaction temperature and consider alternative purification methods like column chromatography if recrystallization is insufficient. |

Conclusion

This application note provides a comprehensive and reliable protocol for the laboratory-scale synthesis of 2-Cyano-3-methoxybenzoic acid. By following the detailed steps and adhering to the safety precautions, researchers can effectively produce this valuable synthetic intermediate for their drug discovery and materials science applications.

References

- Google Patents. (n.d.). CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3.

- Google Patents. (n.d.). CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate.

- Google Patents. (n.d.). CN104151157A - Preparation method of methoxybenzoic acid.

-

Satpute, M. S., et al. (2019). Synthesis and antibacterial activity of novel 3- hydroxy benzoic acid hybrid derivatives. Rasayan Journal of Chemistry, 12(3), 1077-1084. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-3-methoxybenzoic acid. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

JoVE. (2023). Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. Retrieved from [Link]

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

-

J&K Scientific LLC. (2025). Sandmeyer Reaction. Retrieved from [Link]

- Google Patents. (n.d.). CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. 2-Amino-3-methoxybenzoic Acid | 3177-80-8 | TCI AMERICA [tcichemicals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. synquestlabs.com [synquestlabs.com]

Application Notes and Protocols for the Synthesis of 2-Cyano-3-methoxybenzoic Acid Esters

Abstract

This document provides a detailed guide for the synthesis of 2-cyano-3-methoxybenzoic acid esters, crucial intermediates in the development of pharmaceuticals and functional materials. We present two primary, field-proven synthetic strategies: the classic Sandmeyer reaction and modern palladium-catalyzed cyanation. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic discussions, safety considerations, and troubleshooting advice to ensure successful and reproducible synthesis.

Introduction: The Synthetic Value of Substituted Benzonitriles

2-Cyano-3-methoxybenzoic acid esters are versatile scaffolds in organic synthesis. The benzonitrile moiety is a key pharmacophore in numerous bioactive molecules and serves as a precursor for other functional groups such as tetrazoles, amides, and carboxylic acids. The specific substitution pattern—a cyano group ortho to an ester and meta to a methoxy group—creates a unique electronic and steric environment, making these compounds valuable building blocks for targeted drug design and the synthesis of complex molecular architectures. This guide provides robust and scalable methods for their preparation.

Overview of Synthetic Strategies

The selection of a synthetic route depends on starting material availability, scalability, and tolerance to various functional groups. Two principal pathways are outlined below:

-

Route A: The Sandmeyer Reaction. This classic and reliable approach utilizes an amine precursor, which is converted to a diazonium salt and subsequently displaced by a cyanide nucleophile using a copper(I) catalyst. It is a cost-effective and well-established method for aromatic cyanation.[1][2]

-

Route B: Palladium-Catalyzed Cyanation. A more modern approach that involves the cross-coupling of an aryl halide or triflate with a cyanide source. This method often offers milder reaction conditions and broader functional group compatibility, making it suitable for complex or late-stage synthesis.[3]

Caption: High-level overview of the two primary synthetic routes.

Detailed Protocol: Route A - The Sandmeyer Reaction Pathway

This pathway is often preferred for its reliability and cost-effectiveness, proceeding in three main stages from the commercially available 2-amino-3-methoxybenzoic acid.

Workflow Diagram

Caption: Step-by-step workflow for the Sandmeyer reaction route.

Step 1: Esterification of 2-Amino-3-methoxybenzoic Acid

Rationale: The carboxylic acid is esterified first to protect it from reacting in the subsequent cyanation step.[4] The ester group is generally unreactive under the conditions of diazotization and Sandmeyer reaction.

Protocol: Preparation of Methyl 2-Amino-3-methoxybenzoate

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-3-methoxybenzoic acid (10.0 g, 59.8 mmol).

-

Reagents: Add methanol (150 mL) followed by the slow, dropwise addition of concentrated sulfuric acid (3 mL) while stirring.

-

Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Reduce the volume of methanol by approximately half using a rotary evaporator.

-

Slowly pour the concentrated mixture into 200 mL of ice-cold water.

-

Neutralize the solution by slowly adding a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.

-

-

Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

Step 2 & 3: Diazotization and Sandmeyer Cyanation

Rationale: Diazotization converts the primary amine into an excellent leaving group (N₂ gas).[5] The reaction is performed at low temperatures (0-5°C) because diazonium salts are unstable and can decompose at higher temperatures. The subsequent Sandmeyer reaction uses copper(I) cyanide, where the copper(I) species catalyzes the substitution of the diazonium group with a cyanide ion via a proposed radical-nucleophilic aromatic substitution mechanism.[1][6]

Protocol: Synthesis of Methyl 2-Cyano-3-methoxybenzoate

-

Diazotization Setup:

-

In a 500 mL three-neck flask, dissolve the methyl 2-amino-3-methoxybenzoate (9.0 g, 49.7 mmol) in a mixture of concentrated hydrochloric acid (25 mL) and water (50 mL).

-

Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5°C.

-

-

Diazotization Reaction:

-

Prepare a solution of sodium nitrite (NaNO₂) (3.8 g, 55.0 mmol) in 20 mL of water.

-

Add the NaNO₂ solution dropwise to the stirred amine solution, ensuring the temperature remains below 5°C. A slight excess of nitrous acid can be tested for with starch-iodide paper.

-

Continue stirring the resulting diazonium salt solution at 0-5°C for 15-20 minutes. Use this solution immediately in the next step.

-

-

Sandmeyer Reaction Setup:

-

IN A WELL-VENTILATED FUME HOOD , in a separate 1 L flask, dissolve copper(I) cyanide (CuCN) (5.4 g, 60.0 mmol) and sodium cyanide (NaCN) (6.0 g, 122 mmol) in 100 mL of water.

-

Warm the solution gently if needed to achieve dissolution, then cool to room temperature.

-

-

Sandmeyer Reaction:

-

Slowly add the cold diazonium salt solution from Step 2 to the stirred CuCN solution. Effervescence (N₂ gas evolution) should be observed. Control the rate of addition to manage the foaming.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

-

Heat the reaction mixture to 50-60°C for 30 minutes to ensure the reaction goes to completion.

-

-

Workup and Purification:

-

Cool the reaction mixture and extract with ethyl acetate or toluene (3 x 150 mL).

-

Combine the organic layers and wash thoroughly with water, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure 2-cyano-3-methoxybenzoic acid ester.

-

Alternative Protocol: Route B - Palladium-Catalyzed Cyanation

This method is an excellent alternative, particularly if the corresponding 2-bromo-3-methoxybenzoic acid ester is readily available. It avoids the use of unstable diazonium salts.

Rationale: Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. In this case, a Pd(0) catalyst undergoes oxidative addition into the aryl-bromide bond, followed by transmetalation with a cyanide source (like Zn(CN)₂) and reductive elimination to yield the desired benzonitrile.

Protocol: Synthesis from Methyl 2-Bromo-3-methoxybenzoate

-

Setup: In an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine methyl 2-bromo-3-methoxybenzoate (5.0 g, 20.4 mmol), zinc cyanide (Zn(CN)₂) (1.44 g, 12.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.47 g, 0.41 mmol, 2 mol%).

-

Solvent: Add anhydrous, degassed N,N-Dimethylformamide (DMF) (50 mL).[4]

-

Reaction: Heat the mixture to 90-100°C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

-

Workup:

-

Cool the reaction to room temperature and pour it into a 10% aqueous ammonia solution to complex with residual zinc salts.

-

Extract the mixture with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Purify the crude product via column chromatography.

Data Summary and Comparison

| Parameter | Route A: Sandmeyer Reaction | Route B: Pd-Catalyzed Cyanation |

| Starting Material | 2-Amino-3-methoxybenzoic Acid | 2-Bromo-3-methoxybenzoic Acid Ester |

| Key Reagents | NaNO₂, HCl, CuCN | Zn(CN)₂, Pd(PPh₃)₄ |

| Temperature | 0-5°C, then up to 60°C | 90-100°C |

| Advantages | Cost-effective, well-established | Milder for some functional groups, avoids unstable diazonium salts |

| Disadvantages | Unstable diazonium intermediate, use of highly toxic CuCN | Expensive catalyst, requires inert atmosphere, potentially toxic solvent (DMF) |

| Typical Yield | 60-75% | 70-85% |

Safety and Handling

CRITICAL: Cyanide compounds are highly toxic and must be handled with extreme caution in a well-ventilated chemical fume hood.[4]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and nitrile gloves.

-

Cyanide Handling:

-

Never work with cyanides alone.

-

Have a certified cyanide antidote kit available and ensure personnel are trained in its use.[4]

-

Avoid acidification of cyanide waste, which generates highly toxic hydrogen cyanide (HCN) gas.

-

-

Waste Disposal: All cyanide-containing waste (solid and liquid) must be quenched with an oxidizing agent (e.g., bleach or hydrogen peroxide) under basic conditions before disposal according to institutional guidelines.

Troubleshooting

| Issue | Possible Cause | Recommended Solution |

| Low yield in Sandmeyer reaction | Decomposition of diazonium salt. | Ensure the temperature is strictly maintained at 0-5°C during diazotization and addition. Use the diazonium salt immediately after preparation. |

| Incomplete cyanation | Inactive catalyst or poor reagent quality. | Use fresh, high-purity copper(I) cyanide. Ensure complete dissolution in the cyanide solution before adding the diazonium salt.[4] |

| No reaction in Pd-catalyzed route | Catalyst deactivation. | Ensure all reagents, solvents, and glassware are scrupulously dry and the reaction is run under a strict inert atmosphere. |

| Difficulty in purification | Persistent impurities from side reactions. | For the Sandmeyer reaction, ensure proper neutralization and washing to remove copper salts. For the Pd-catalyzed reaction, an aqueous ammonia wash can help remove metal impurities. Recrystallization from a suitable solvent like ethanol or methanol can be effective.[4] |

References

- Shao Xinhua (2015). Methyl 3-(cyanomethyl)benzoate synthetic method. CN104327092A.

- CN104151157A - Preparation method of methoxybenzoic acid - Google Patents.

- EP 1008583 A1 - Process for making 2-alkyl-3-hydroxybenzoic acids - European Patent Office.

- CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3 - Google Patents.

- CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate - Google Patents.

- Process for the preparation of 3-cyano-4-isobutoxybenzothiamide - Technical Disclosure Commons (2022).

- Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap.

- Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid - Benchchem Technical Support Center.

- US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents.

- Arenenitrile synthesis by cyanations or substitution - Organic Chemistry Portal.

- Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia - RSC Publishing.

- Preparation of Benzonitriles, Part 4: By Electrophilic Cyanation - YouTube (2022).

- Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia - ResearchGate.

- Catalytic Cyanation of C–N Bonds with CO2/NH3 - PMC.

-

Sandmeyer reaction - Wikipedia. Available at: [Link]

-

Sandmeyer Reaction - Organic Chemistry Portal. Available at: [Link]

-

Sandmeyer reaction (video) | Khan Academy. Available at: [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions - Master Organic Chemistry (2018). Available at: [Link]

-

Sandmeyer reaction - L.S.College, Muzaffarpur (2020). Available at: [Link]

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Sandmeyer Reaction [organic-chemistry.org]

The Untapped Potential of 2-Cyano-3-methoxybenzoic Acid: A Scaffold for Next-Generation Therapeutics

Introduction: The Case for a Novel Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles is paramount. While well-trodden scaffolds form the backbone of many therapeutic classes, the exploration of underutilized starting materials offers a fertile ground for innovation. 2-Cyano-3-methoxybenzoic acid is one such molecule. Although not widely featured in current clinical pipelines, its unique trifunctional architecture—comprising a carboxylic acid, a cyano group, and a methoxy moiety on an aromatic ring—presents a compelling platform for the generation of diverse and biologically active compounds. This guide will provide a comprehensive overview of the potential applications of 2-Cyano-3-methoxybenzoic acid in medicinal chemistry, complete with detailed protocols for derivatization and strategic outlines for drug discovery campaigns. While direct therapeutic applications are not yet established, this document serves as a forward-looking exploration of its potential, grounded in the established bioactivities of analogous structures.

Physicochemical Properties and Strategic Value

Before delving into synthetic protocols, it is crucial to understand the inherent properties of the 2-Cyano-3-methoxybenzoic acid scaffold that make it an attractive starting point for drug discovery.

| Property | Value | Significance in Drug Design |

| Molecular Weight | 177.15 g/mol | Excellent starting point for fragment-based drug discovery (FBDD) and subsequent lead optimization without excessive molecular weight gain. |

| LogP (Predicted) | ~1.5 - 2.0 | Favorable lipophilicity for potential cell permeability and oral bioavailability. |

| Hydrogen Bond Donors | 1 (Carboxylic Acid) | Provides a key interaction point for target binding. |

| Hydrogen Bond Acceptors | 4 (Carboxylic Acid Oxygen x2, Cyano Nitrogen, Methoxy Oxygen) | Multiple points for establishing interactions within a biological target's binding site. |

| Rotatable Bonds | 2 | Low conformational flexibility, which can be advantageous for binding affinity and selectivity. |

The strategic placement of the three functional groups offers distinct advantages:

-

The carboxylic acid is a versatile handle for forming amides, esters, and other derivatives, allowing for the exploration of a wide chemical space and the modulation of physicochemical properties.[1][2]

-

The cyano group , an electron-withdrawing group, can influence the pKa of the carboxylic acid and participate in hydrogen bonding or other interactions with a target protein. It can also serve as a bioisostere for other functional groups.[3]

-

The methoxy group , an electron-donating group, can modulate the electronic properties of the aromatic ring and provide a vector for further chemical modification through demethylation and subsequent derivatization.

Potential Therapeutic Applications: An Inferential Approach

Based on the known biological activities of structurally related cyanobenzoic and methoxybenzoic acids, we can infer several promising therapeutic avenues for derivatives of 2-Cyano-3-methoxybenzoic acid.

Oncology: PARP Inhibition

Analogs of cyanobenzoic acid have shown significant promise in oncology. For instance, 2-Amino-5-cyano-3-methylbenzoic acid is a key intermediate in the synthesis of Niraparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[4] The cyano and carboxylic acid functionalities are crucial for binding to the nicotinamide-binding pocket of the PARP enzyme. Derivatives of 2-Cyano-3-methoxybenzoic acid could be designed to mimic these interactions.

Anti-inflammatory Agents

Various benzoic acid derivatives are known for their anti-inflammatory properties.[5] The core scaffold of 2-Cyano-3-methoxybenzoic acid can be elaborated to generate novel non-steroidal anti-inflammatory drugs (NSAIDs) or inhibitors of key inflammatory signaling pathways. For example, derivatives of 5-aminosalicylic acid incorporating a 2-cyano-3-phenylpropenoyl moiety have demonstrated antioxidant and anti-inflammatory activities.[6]

Enzyme Inhibition

The structural features of 2-Cyano-3-methoxybenzoic acid make it a suitable scaffold for designing enzyme inhibitors. For example, derivatives of (E)-2-cyano-3-(substituted phenyl)acrylamide act as tyrosinase inhibitors, suggesting potential applications in treating hyperpigmentation disorders.[7] The cyanoacrylamide moiety, which can be synthesized from a cyanobenzoic acid precursor, is crucial for this activity.

Antithrombotic Agents

Patents have described cyanobenzoic acid derivatives as intermediates for therapeutic agents for the prevention and treatment of thrombosis.[8] These compounds are suggested to inhibit platelet aggregation. The 2-Cyano-3-methoxybenzoic acid scaffold could be utilized to develop novel antithrombotic agents.

Synthetic Protocols for Library Development

The versatility of the 2-Cyano-3-methoxybenzoic acid scaffold lies in the differential reactivity of its functional groups. The following protocols outline key derivatization strategies to generate a diverse chemical library for screening.

Protocol 1: Amide Library Synthesis via Amide Coupling

Amide bond formation is a cornerstone of medicinal chemistry, allowing for the introduction of a vast array of substituents.[1][9]

Objective: To synthesize a library of amides from 2-Cyano-3-methoxybenzoic acid and a diverse set of primary and secondary amines.

Materials:

-

2-Cyano-3-methoxybenzoic acid

-

A selection of primary and secondary amines

-

N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)[1]

-

Hydroxybenzotriazole (HOBt) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Activation of the Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Cyano-3-methoxybenzoic acid (1.0 eq) in anhydrous DMF. Add HOBt (1.2 eq) and EDC (1.2 eq). Stir the mixture at room temperature for 30 minutes. The formation of the active ester can be monitored by thin-layer chromatography (TLC).

-

Amine Addition: To the activated carboxylic acid solution, add the desired amine (1.1 eq) followed by DIPEA (2.0 eq).

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Causality Behind Experimental Choices:

-

The use of coupling agents like EDC and HOBt minimizes the formation of side products and allows the reaction to proceed under mild conditions, preserving sensitive functional groups on the amine coupling partner.[2]

-

DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and any acidic protons, driving the reaction to completion.

-

Anhydrous solvents are crucial to prevent the hydrolysis of the activated ester intermediate.

Protocol 2: Ester Library Synthesis

Esterification can improve the lipophilicity and cell permeability of a lead compound.

Objective: To synthesize a library of esters from 2-Cyano-3-methoxybenzoic acid and various alcohols.

Materials:

-

2-Cyano-3-methoxybenzoic acid

-

A selection of primary and secondary alcohols

-

Thionyl chloride (SOCl₂) or oxalyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Pyridine or triethylamine (TEA)

-

Standard laboratory glassware and purification equipment

Procedure:

-

Formation of the Acid Chloride: In a flame-dried round-bottom flask, suspend 2-Cyano-3-methoxybenzoic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops). Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) at 0 °C. Allow the mixture to warm to room temperature and stir for 2-4 hours until the evolution of gas ceases.

-

Esterification: In a separate flask, dissolve the desired alcohol (1.2 eq) and pyridine (1.5 eq) in anhydrous DCM. Cool this solution to 0 °C. Slowly add the freshly prepared acid chloride solution to the alcohol solution.

-

Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

-

Work-up: Quench the reaction with water. Separate the organic layer and wash with 1N HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purification: Purify the crude ester by flash column chromatography.

-

Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS.

Causality Behind Experimental Choices:

-

Conversion to the more reactive acid chloride is necessary for efficient esterification with less reactive alcohols.

-

Pyridine acts as a base to neutralize the HCl generated during the reaction, preventing side reactions.

Drug Discovery Workflow and Screening Protocols

A successful drug discovery campaign utilizing the 2-Cyano-3-methoxybenzoic acid scaffold would follow a structured workflow.

Caption: A typical drug discovery workflow starting from the 2-Cyano-3-methoxybenzoic acid scaffold.

Protocol 3: General Protocol for a Cell-Based Phenotypic Screen

Phenotypic screening allows for the discovery of compounds with desired biological effects without prior knowledge of the specific molecular target.[10]

Objective: To identify derivatives of 2-Cyano-3-methoxybenzoic acid that inhibit cancer cell proliferation.

Materials:

-

A cancer cell line of interest (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

96-well cell culture plates

-

A library of 2-Cyano-3-methoxybenzoic acid derivatives dissolved in DMSO

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

-

A luminometer

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37 °C and 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the library compounds in cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Add the compound dilutions to the cells. Include wells with vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for 48-72 hours.

-

Viability Assay: After the incubation period, perform the CellTiter-Glo® assay according to the manufacturer's instructions. This assay measures ATP levels, which correlate with the number of viable cells.

-

Data Analysis: Measure the luminescence using a plate reader. Normalize the data to the vehicle control (100% viability) and calculate the percentage of cell viability for each compound concentration.

-

Hit Identification: Identify compounds that exhibit significant inhibition of cell proliferation at a specific concentration (e.g., >50% inhibition at 10 µM). These compounds are considered "hits" for further investigation.

Causality Behind Experimental Choices:

-

A cell-based assay provides a more physiologically relevant context than a biochemical assay, as it accounts for cell permeability and potential off-target effects.[10]

-

The use of a positive control ensures that the assay is performing as expected, while the vehicle control allows for the normalization of the data.

Conclusion and Future Directions

2-Cyano-3-methoxybenzoic acid represents a largely unexplored yet promising scaffold for medicinal chemistry. Its versatile functional groups provide ample opportunities for chemical derivatization, enabling the creation of diverse compound libraries. By drawing analogies from structurally related bioactive molecules, it is plausible to envision the development of novel therapeutics in areas such as oncology, inflammation, and thrombosis. The protocols and workflows outlined in this guide provide a strategic framework for researchers and drug development professionals to unlock the full potential of this intriguing molecule. Future work should focus on the synthesis and screening of focused libraries of 2-Cyano-3-methoxybenzoic acid derivatives against a panel of relevant biological targets to validate the therapeutic hypotheses presented herein.

References

- Google Patents. CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate.

- Google Patents. CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3.

- Google Patents. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.

- Thornber, C. W. (1979). Isosterism and molecular modification in drug design. Chemical Society Reviews, 8(4), 563-580.

- Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.

- Hinton, A. C., et al. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation.

- Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529-2591.

- Soujanya, C. H., & Madhavi, K. (2021). Synthesis and Evaluation of Novel 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid. Asian Journal of Chemistry, 33(12), 2913-2918.

- Satpute, M. S., et al. (2019). synthesis and antibacterial activity of novel 3- hydroxy benzoic acid hybrid derivatives [part-I]. Rasayan Journal of Chemistry, 12(3), 1077-1084.

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

PubChem. 2-Cyano-3-methoxybutanoic acid. Available at: [Link]

- Kim, J. H., et al. (2016). 2-Cyano-3-(substituted phenyl) acrylamide analogs as potent inhibitors of tyrosinase: A linear β-phenyl-α, β-unsaturated carbonyl scaffold. Bioorganic & medicinal chemistry, 24(2), 224-230.

-

Sciencemadness.org. Preparation of 3-methoxybenzoic acid. Available at: [Link]

- Swinney, D. C. (2004). Phenotypic vs. target-based drug discovery for first-in-class medicines. Current opinion in drug discovery & development, 7(4), 497-505.

-

ResearchGate. How to produce amide from Benzoic acid and amine directly?. Available at: [Link]

-

FooDB. Showing Compound 3-Methoxybenzoic acid (FDB010546). Available at: [Link]

- Dunsmore, C. J., et al. (2006). A new catalytic one-pot process for the direct formation of amides from carboxylic acids and amines. Organic letters, 8(26), 6107-6110.

-

Slideshare. Application of Bioisosteres in Drug Design. Available at: [Link]

-

NIST. Benzoic acid, 3-methoxy-. Available at: [Link]

-

Bentham Science. Chapter - Bioisosteric Replacements in Drug Design. Available at: [Link]

-

BioSolveIT. New Chemical Entities - Drug Discovery Solutions. Available at: [Link]

-

Outsourcing-pharma.com. Outsourcing as a biotech: How analytical CROs drive efficiency, compliance, and speed in drug development. Available at: [Link]

Sources

- 1. growingscience.com [growingscience.com]

- 2. hepatochem.com [hepatochem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]